(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride
CAS No.: 2089256-08-4
Cat. No.: VC7045475
Molecular Formula: C7H7Cl3FN
Molecular Weight: 230.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089256-08-4 |
|---|---|
| Molecular Formula | C7H7Cl3FN |
| Molecular Weight | 230.49 |
| IUPAC Name | (3,5-dichloro-2-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H |
| Standard InChI Key | CELUSJXOYUXYDJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Composition
The compound is a hydrochloride salt of (3,5-dichloro-2-fluorophenyl)methanamine, with the molecular formula C₇H₇Cl₃FN and a molecular weight of 230.49 g/mol . The free base form (prior to hydrochloride formation) has the formula C₇H₆Cl₂FN, as confirmed by its SMILES notation: C1=C(C=C(C(=C1CN)F)Cl)Cl . The inclusion of a hydrochloride group enhances solubility, a common modification for bioactive amines.
Spectroscopic and Chromatographic Data
Predicted collision cross-section (CCS) values for various adducts provide insights into its behavior in mass spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 193.99341 | 130.8 |
| [M+Na]⁺ | 215.97535 | 144.8 |
| [M-H]⁻ | 191.97885 | 132.7 |
These values, derived from ion mobility spectrometry predictions, aid in analytical method development .
Structural Features
The molecule consists of a benzene ring substituted with:
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Two chlorine atoms at the 3 and 5 positions
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A fluorine atom at the 2 position
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A methanamine (-CH₂NH₂) group at the 1 position
The hydrochloride salt forms via protonation of the amine group, yielding a chloride counterion. The InChIKey CELUSJXOYUXYDJ-UHFFFAOYSA-N uniquely identifies this tautomer .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, general methods for analogous aryl methanamines suggest a multi-step process:
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Chlorination/Fluorination: Introduction of halogens to a benzene precursor
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Amination: Attachment of the methanamine group via nucleophilic substitution or reductive amination
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride
Reaction conditions likely involve palladium catalysis for halogenation and reducing agents like lithium aluminum hydride for amination.
Purification and Characterization
Post-synthesis purification may involve:
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Recrystallization from ethanol/water mixtures
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Column chromatography (silica gel, ethyl acetate/hexane eluent)
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Characterization via NMR (¹H, ¹³C) and HRMS to confirm structure
| Precaution | Implementation |
|---|---|
| Gloves | Nitrile or neoprene |
| Eye Protection | Goggles with side shields |
| Ventilation | Fume hood for powder handling |
| Storage | Cool, dry place in sealed container |
First aid measures for exposure involve flushing eyes/skin with water and seeking medical attention for ingestion .
| Supplier | Purity | Packaging | Price (50 mg) |
|---|---|---|---|
| Enamine (Sigma-Aldrich) | >95% | 50 mg | 3,378.96 SEK |
| Hangzhou MolCore BioPharmatech | N/A | Custom | Inquiry-based |
Limited large-scale availability suggests niche research use .
Future Directions
Research Priorities
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Toxicity Profiling: Acute/chronic toxicity studies in model organisms
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Structure-Activity Relationships: Modifications to the chloro/fluoro pattern
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Process Optimization: Development of greener synthetic routes
The absence of published pharmacological data (as noted in PubChem Lite ) highlights opportunities for pioneering studies on this underexplored compound.
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